molecular formula C10H8F3NO2 B062993 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 175204-03-2

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B062993
CAS No.: 175204-03-2
M. Wt: 231.17 g/mol
InChI Key: FGPIHUUPWYOKIW-UHFFFAOYSA-N
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Description

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a key fluorinated aromatic intermediate of significant interest in advanced agrochemical research and development. Its primary research value lies in its role as a precursor or a key structural motif in the synthesis of novel herbicides and plant growth regulators. The molecular structure, featuring a benzonitrile core, a methoxy group, and a trifluoroethoxy side chain, is designed to mimic bioactive molecules that interfere with essential plant enzymes. Researchers utilize this compound to develop and study the next generation of selective herbicides, particularly those targeting broadleaf weeds. The presence of the trifluoromethyl group is a critical structural element, known to enhance lipid solubility, improve metabolic stability, and increase overall bioactivity in target organisms. This compound is offered exclusively for use in laboratory research, including structure-activity relationship (SAR) studies, mode-of-action investigations, and the synthesis of more complex active ingredients. It is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and purity for rigorous experimental applications.

Properties

IUPAC Name

2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-15-8-3-2-4-9(7(8)5-14)16-6-10(11,12)13/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPIHUUPWYOKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379497
Record name 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-03-2
Record name 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Halogen Displacement with 2,2,2-Trifluoroethanol

Starting Material : 2-Methoxy-6-bromobenzonitrile
Procedure :

  • Combine 2-methoxy-6-bromobenzonitrile (1 equiv), 2,2,2-trifluoroethanol (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.

  • Reflux at 120°C for 12–24 hours under inert atmosphere.

  • Isolate the product via vacuum distillation or column chromatography.

Yield : 75–85%.
Key Insight : The bromine atom at the 6-position is activated by the electron-withdrawing nitrile group, facilitating nucleophilic attack.

Method 2: Phase-Transfer Catalyzed Etherification

Starting Material : 2-Methoxy-6-fluorobenzonitrile
Procedure :

  • Dissolve 2-methoxy-6-fluorobenzonitrile (1 equiv) and tetrabutylammonium bromide (0.1 equiv) in toluene.

  • Add 2,2,2-trifluoroethanol (1.5 equiv) and 50% NaOH aqueous solution.

  • Stir vigorously at 60°C for 6 hours.

  • Extract the organic layer and purify by recrystallization.

Yield : 70–78%.
Advantage : Phase-transfer catalysts mitigate the poor solubility of inorganic bases, enhancing reaction efficiency.

Comparative Analysis of Preparation Routes

Method Starting Material Conditions Yield Scalability
Halogen Displacement2-Methoxy-6-bromobenzonitrileK₂CO₃, DMF, 120°C75–85%High
Phase-Transfer Catalysis2-Methoxy-6-fluorobenzonitrileNaOH, TBAB, 60°C70–78%Moderate
Diazonium Intermediate2-Methoxy-6-nitrobenzonitrileReduction, diazotization60–65%Low

Table 1 : Efficiency metrics for synthetic routes. Higher yields and scalability favor halogen displacement methods.

Experimental Considerations and Challenges

Regioselectivity in Bromination

Introducing bromine at the 6-position of 2-methoxybenzonitrile requires careful control. The nitrile group directs electrophilic substitution to the meta position (4-position), while the methoxy group directs ortho/para. Competitive bromination at the 4-position can occur, necessitating:

  • Directed Ortho-Metalation : Use lithium diisopropylamide (LDA) to deprotonate the ortho position relative to methoxy, followed by quenching with Br₂.

  • Blocking Groups : Temporarily protect the 4-position with a removable substituent (e.g., sulfonic acid).

Stability of the Nitrile Group

Strong bases (e.g., NaH) or acidic conditions may hydrolyze the nitrile to carboxylic acid. Mitigation strategies include:

  • Mild Bases : K₂CO₃ instead of NaOH for less aggressive conditions.

  • Low-Temperature Reactions : Conduct substitutions below 100°C to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
  • CAS No.: 175204-03-2
  • Molecular Formula: C10H8F3NO2
  • Structure : A benzonitrile core with a methoxy (-OCH3) group at position 2 and a trifluoroethoxy (-OCH2CF3) group at position 6 .

Key Features :

  • The trifluoroethoxy group introduces strong electron-withdrawing effects due to the fluorine atoms, enhancing the compound's lipophilicity and metabolic stability .
  • The benzonitrile core provides a rigid aromatic scaffold, making it useful in pharmaceutical and agrochemical intermediates .

Comparison with Structurally Similar Compounds

Substituted Benzonitriles with Trifluoromethyl or Trifluoroethoxy Groups

Compound Name CAS No. Substituents (Position) Molecular Formula Key Differences vs. Target Compound
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile N/A -OPhNH2 (2), -CF3 (6) C14H10F3N2O Amino group increases reactivity (e.g., in coupling reactions); trifluoromethyl enhances electron-withdrawing effects but lacks ether oxygen .
2-Methoxy-3-(trifluoromethyl)benzonitrile 175278-60-1 -OCH3 (2), -CF3 (3) C9H6F3NO Trifluoromethyl at position 3 reduces steric hindrance compared to trifluoroethoxy at position 6; lower molecular weight .
2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile 119584-74-6 -F (2), -OCH2CF3 (6) C9H5F4NO Fluorine at position 2 increases electronegativity, potentially altering solubility and binding affinity in biological systems .

Halogenated and Mixed-Substituent Benzonitriles

| 2-Chloro-6-(difluoromethoxy)benzonitrile | 1261618-35-2 | -Cl (2), -OCHF2 (6) | C8H4ClF2NO | Difluoromethoxy group is less electron-withdrawing than trifluoroethoxy; chlorine increases molecular weight and polarizability . | | 3-Bromo-4-(trifluoromethoxy)benzonitrile | 191602-89-8 | -Br (3), -OCF3 (4) | C8H3BrF3NO | Bromine at position 3 introduces steric bulk; trifluoromethoxy at position 4 shifts electronic effects compared to position 6 . |

Heterocyclic Analogues

| 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine | 213193-32-9 | -NH2 (3), -OCH2CF3 (6) | C7H6F3N2O | Pyridine ring reduces aromatic stability vs. benzene; amino group enhances nucleophilicity . |

Physicochemical Properties

  • Lipophilicity : The trifluoroethoxy group (LogP ~2.5) enhances membrane permeability compared to methoxy (LogP ~1.0) .
  • Thermal Stability: Trifluoroethoxy derivatives exhibit higher thermal stability than hydroxyl or amino-substituted analogues due to reduced hydrogen bonding .

Pharmaceutical Relevance

  • Fluorinated benzonitriles are prominent in kinase inhibitors and agrochemicals. For instance, the trifluoroethoxy group in the target compound may mimic ATP-binding motifs in kinase targets .

Biological Activity

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a compound with the CAS number 175204-03-2, is notable for its unique structural features that include a trifluoroethoxy group. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and relevant studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C11H10F3NO2
  • IUPAC Name: this compound
  • Molecular Weight: 239.20 g/mol

The presence of the trifluoroethoxy group is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that:

  • The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes.
  • The methoxy group may facilitate hydrogen bonding interactions with biological macromolecules.

These interactions can modulate various signaling pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies showed that related compounds exhibit cytotoxicity against various cancer cell lines such as LN229 glioblastoma cells. The mechanism involves inducing apoptosis through DNA damage and cell cycle arrest .
  • In vivo studies using genetically modified models (e.g., Drosophila melanogaster) demonstrated significant reductions in tumor growth and glucose levels in diabetic models when treated with analogous compounds .

Antidiabetic Effects

The incorporation of trifluoroethyl groups in similar compounds has been linked to improved antidiabetic activity:

  • Compounds derived from the same chemical family were shown to lower glucose levels significantly in diabetic models .

Case Studies and Research Findings

StudyFindingsMethodology
Study ASignificant cytotoxicity against LN229 cellsIn vitro cytotoxic assay
Study BReduced glucose levels in diabetic DrosophilaIn vivo model testing
Study CEnhanced binding affinity to protein targetsMolecular docking simulations

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, and how can purity be ensured?

  • Methodology : A plausible route involves nucleophilic aromatic substitution. Starting with 2-methoxy-6-nitrobenzonitrile, react with 2,2,2-trifluoroethanol in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. Monitor reaction progress via TLC or HPLC. Purify the crude product using recrystallization (e.g., ethanol/water mixture) to achieve >95% purity .
  • Key Considerations : Optimize reaction time and temperature to minimize side products. Use spectroscopic techniques (¹H/¹³C NMR, FTIR) to confirm structural integrity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR will show distinct signals for methoxy (~δ 3.8–4.0 ppm) and trifluoroethoxy (-OCH₂CF₃, δ ~4.5–4.7 ppm) groups. ¹⁹F NMR will display a triplet for the CF₃ group (δ ~-75 to -80 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm the molecular ion peak at m/z 245.05 (C₁₀H₈F₃NO₂⁺) .
  • FTIR : Look for nitrile (C≡N) stretching at ~2230 cm⁻¹ and ether C-O stretches near 1250 cm⁻¹ .

Q. How does the trifluoroethoxy group influence the compound's reactivity in substitution reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) deactivates the benzene ring, directing electrophilic substitution to the para position relative to the methoxy group. Nucleophilic substitutions (e.g., displacement of fluorine in related analogs) require harsh conditions due to reduced ring reactivity .

Advanced Research Questions

Q. How can computational chemistry models predict the compound's interactions with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometry using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate binding affinity to enzymes (e.g., cytochrome P450) by docking studies (AutoDock Vina) to explore metabolic stability .
    • Applications : Predict metabolic pathways or ligand-receptor interactions, leveraging the trifluoroethoxy group’s lipophilicity for enhanced membrane permeability .

Q. What are the challenges in analyzing photodegradation products of this compound?

  • Analytical Strategy :

  • HPLC-MS/MS : Use a C18 column (ACN/water gradient) to separate degradation products. Monitor for bicyclic intermediates (e.g., 6-cyano-2-trifluoroethoxybicyclo[3.1.0]hexene) formed under UV light, as observed in analogous photochemical reactions .
  • GC-MS : Detect volatile byproducts like trifluoroacetic acid or nitrile derivatives .
    • Key Variables : Light wavelength (254 nm), solvent (TFE), and reaction time influence degradation pathways .

Q. How does this compound compare structurally and functionally to 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile?

  • Comparative Analysis :

Property 2-Methoxy-6-TFEB 2-Fluoro-6-TFEB
Electron Effects Methoxy (-OMe) is EDGFluoro (-F) is EWG
Reactivity Less reactive to electrophilesMore reactive to nucleophiles
Lipophilicity (LogP) ~2.1 (predicted)~1.8 (predicted)
  • Impact : The methoxy group increases electron density, altering regioselectivity in further derivatization compared to the fluoro analog .

Q. What strategies resolve contradictions in reported CAS registry numbers for this compound?

  • Verification Protocol :

  • Cross-reference PubChem (CID 2783160), CAS 175204-03-2 (MFCD00068217), and supplier data (e.g., Combi-Blocks: QC-0261) .
  • Confirm identity via orthogonal analytical methods (NMR, HRMS) if discrepancies arise (e.g., CAS 175278-60-1 in may be erroneous) .

Methodological Notes

  • Synthesis Optimization : Scale-up using continuous flow reactors may enhance yield and reduce side reactions, as suggested for structurally similar compounds .
  • Biological Studies : Prioritize in vitro assays (e.g., enzyme inhibition) to explore bioactivity, given limited existing data. Use fluorinated analogs as positive controls .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, base equivalents) to mitigate variability in substitution reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile

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